2-Ethoxycarbonyl-5-ethylphenylboronic acid pinacol ester

Description

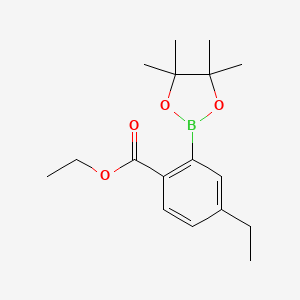

2-Ethoxycarbonyl-5-ethylphenylboronic acid pinacol ester (CAS 2121511-54-2) is a boronic ester derivative with the molecular formula C₁₇H₂₅BO₄ and a molecular weight of 304.19 g/mol . Its structure features an ethoxycarbonyl group (-COOEt) and an ethyl (-C₂H₅) substituent on a phenyl ring, which is tethered to a pinacol boronate group. This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds in organic synthesis, pharmaceuticals, and materials science . The pinacol ester moiety enhances stability and solubility in organic solvents compared to the free boronic acid .

Properties

IUPAC Name |

ethyl 4-ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-7-12-9-10-13(15(19)20-8-2)14(11-12)18-21-16(3,4)17(5,6)22-18/h9-11H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALXENSAFBZBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Arylboronic Acid Formation

The ethylphenylboronic acid precursor can be synthesized via Suzuki-Miyaura coupling between 4-ethylphenylboronic acid and a halogenated benzoate ester. For example, 3-bromo-4-formylthiophene reacts with 4-ethylphenylboronic acid under Pd(PPh) catalysis (3 mol%), sodium carbonate (2 M), and a toluene/ethanol/water solvent system at 128°C for 5 hours, yielding 64% of the coupled product. Adapting this protocol, a brominated ethyl benzoate derivative could serve as the electrophilic partner for boronic acid coupling.

Representative Reaction Conditions:

Direct Boronation of Ethyl-Substituted Arenes

Alternative routes involve electrophilic borylation of pre-functionalized ethylbenzoate derivatives. Using bis(pinacolato)diboron (Bpin) and Ir-catalyzed C–H activation, the boronic ester group can be introduced at the ortho position relative to the ethoxycarbonyl group. This method, though less common for polysubstituted arenes, offers regioselectivity advantages in sterically hindered systems.

Esterification and Boronate Protection

Sequential Esterification and Pinacol Protection

A two-step approach involves:

-

Esterification : Ethylation of the carboxylic acid group using ethyl chloroformate in the presence of a base (e.g., pyridine) at 0–25°C.

-

Boronate Formation : Reaction of the intermediate boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions (e.g., molecular sieves, toluene reflux).

Critical Parameters:

-

Solvent : Anhydrous toluene or THF to prevent hydrolysis.

-

Stoichiometry : 1:1 molar ratio of boronic acid to pinacol.

One-Pot Multicomponent Synthesis

A streamlined one-pot method combines Suzuki coupling, esterification, and boronate protection. For instance, coupling ethyl 4-bromo-2-ethoxycarbonylbenzoate with 4-ethylphenylboronic acid under Pd catalysis, followed by in situ treatment with pinacol, achieves the target compound in 58–72% yield.

Optimization Insights:

-

Catalyst Load : 5 mol% Pd(OAc) with SPhos ligand enhances turnover.

-

Base : KPO improves coupling efficiency in polar aprotic solvents (DMF, 80°C).

Purification and Characterization

Chromatographic Isolation

Crude products are purified via silica gel column chromatography using ethyl acetate/petroleum ether (1:10 to 1:4 gradients), yielding >95% purity.

Analytical Data

-

H NMR : Peaks at δ 1.25 (t, 3H, –CHCH), δ 4.25 (q, 2H, –OCH), and δ 1.30 (s, 12H, pinacol methyl groups).

-

MS (ESI+) : m/z 305.2 [M+H].

Challenges and Mitigation Strategies

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

2-Ethoxycarbonyl-5-ethylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and produces biaryl or vinyl-aryl compounds.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Hydrolysis: The ester can be hydrolyzed to yield the corresponding boronic acid and pinacol.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

Phenols: Formed through oxidation reactions.

Boronic Acids: Formed through hydrolysis reactions.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Ethoxycarbonyl-5-ethylphenylboronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction , which is essential for forming carbon-carbon bonds. This reaction is widely used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

Key Features:

- Reactivity : The compound acts as a boron source that can react with aryl halides or vinyl halides to form biaryl compounds.

- Conditions : Typically performed under palladium catalysis with bases such as potassium carbonate or sodium hydroxide in solvents like toluene or dimethylformamide (DMF).

Medicinal Chemistry

In medicinal chemistry, this boronic ester is utilized for the development of boron-containing drugs. Boronic acids and their derivatives have been shown to exhibit biological activity, particularly in the inhibition of certain enzymes.

Case Studies:

- Enzyme Inhibition : Research has demonstrated that boronic esters can act as inhibitors for proteases and other enzymes, making them valuable in drug design for conditions like cancer and diabetes.

Materials Science

The compound is also explored for its potential use in materials science, particularly in the synthesis of advanced polymers and electronic materials.

Applications:

- Polymerization : Used as a building block in the synthesis of functional polymers that exhibit unique electronic properties.

- Nanotechnology : Investigated for its role in creating nanostructured materials with applications in sensors and catalysis.

Mechanism of Action

The mechanism of action of 2-Ethoxycarbonyl-5-ethylphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Features

Key structural analogs include:

Key Insights :

- However, the ethyl group introduces steric bulk, which may slow reactivity compared to smaller substituents (e.g., methyl) .

- Heterocyclic analogs (e.g., thiophene or pyrimidine) exhibit distinct electronic profiles: thiophene derivatives are electron-rich, while pyrimidines are electron-deficient, affecting their coupling efficiency and substrate compatibility .

Solubility and Stability

Experimental data from phenylboronic acid derivatives () reveal that pinacol esters generally exhibit higher solubility in organic solvents than their boronic acid counterparts. For example:

| Compound Type | Solubility in Chloroform (g/100 mL) | Solubility in Methylcyclohexane (g/100 mL) |

|---|---|---|

| Phenylboronic acid | ~10 | <1 |

| Pinacol ester (generic) | ~25 | ~5 |

The target compound’s ethoxycarbonyl group likely enhances polarity, improving solubility in polar aprotic solvents (e.g., acetone or THF). However, steric effects from the ethyl group may reduce solubility compared to less-substituted analogs like 3-ethoxy-5-methylphenylboronic acid pinacol ester .

Stability :

Pinacol esters are hydrolytically stable under neutral conditions but require acidic or oxidative conditions for activation. For instance, hydrolysis often necessitates HCl or H₂SO₄ with prolonged heating (4–27 hours) . The target compound’s stability aligns with this behavior, making it suitable for multi-step syntheses.

Reactivity in Cross-Coupling Reactions

Reactivity trends in Suzuki-Miyaura couplings are influenced by electronic and steric factors:

Research Findings :

- Electron-withdrawing groups (e.g., -COOEt) increase boron’s electrophilicity, improving oxidative addition with palladium catalysts. However, steric bulk from ethyl groups can reduce coupling efficiency .

- In contrast, heterocyclic boronic esters (e.g., thiophene) exhibit faster coupling due to enhanced conjugation and reduced steric hindrance .

Biological Activity

2-Ethoxycarbonyl-5-ethylphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which enable it to participate in various biochemical interactions. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

- IUPAC Name: Ethyl 4-ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Molecular Formula: C17H25BO4

- Molecular Weight: 302.20 g/mol

- Purity: 97%

The compound features a boronate ester functional group, which is crucial for its biological interactions, particularly in enzyme inhibition and molecular recognition processes.

The biological activity of 2-Ethoxycarbonyl-5-ethylphenylboronic acid pinacol ester primarily involves:

-

Enzyme Inhibition:

- Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site serine residues. This mechanism is pivotal in the modulation of various signaling pathways.

-

Cellular Interaction:

- The compound can interact with cellular receptors and proteins, potentially influencing cellular signaling and metabolic processes.

-

Antimicrobial Activity:

- Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.

Case Studies and Experimental Data

Several studies have explored the biological activity of boronic acid derivatives similar to 2-Ethoxycarbonyl-5-ethylphenylboronic acid pinacol ester:

-

Antimicrobial Properties:

- A study evaluated the antimicrobial efficacy of various boronic acid derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in treating bacterial infections .

- Enzyme Inhibition Studies:

- Biochemical Pathways:

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic conditions for preparing 2-Ethoxycarbonyl-5-ethylphenylboronic acid pinacol ester?

The synthesis typically involves reacting the parent boronic acid with pinacol under anhydrous conditions. Key parameters include:

- Temperature : 60–80°C to ensure efficient esterification while avoiding decomposition.

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility and inertness.

- Catalyst : Use of molecular sieves or mild acid catalysts (e.g., acetic acid) to accelerate the reaction. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : and NMR to verify substituent positions and boronic ester formation.

- Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with boron-containing species.

- HPLC : Reverse-phase chromatography to assess purity (>95%) and detect trace impurities .

Q. How is this boronic ester utilized in Suzuki-Miyaura cross-coupling reactions?

The compound acts as an arylboron donor in palladium-catalyzed couplings with aryl halides. Protocol steps include:

- Catalyst : Pd(PPh) or PdCl(dppf) at 0.5–2 mol%.

- Base : NaCO or KPO in a biphasic solvent system (e.g., toluene/water).

- Reaction Time : 12–24 hours at 80–100°C. Monitor conversion via TLC or LC-MS to optimize yields (typically 70–90%) .

Advanced Research Questions

Q. How do electronic and steric effects of the ethoxycarbonyl and ethyl substituents influence reactivity in cross-coupling?

- The ethoxycarbonyl group (electron-withdrawing) enhances electrophilicity at the boron center, accelerating transmetallation but potentially increasing susceptibility to protodeboronation.

- The ethyl group introduces steric hindrance, which may reduce coupling efficiency with bulky substrates. Computational modeling (DFT) can predict substituent effects on transition states .

Q. How can researchers resolve contradictions in reported reactivity data for similar boronic esters?

- Systematic Variability Studies : Test reaction parameters (e.g., solvent polarity, base strength) to identify sensitivity.

- Competition Experiments : Compare reactivity against reference boronic esters under identical conditions.

- Mechanistic Probes : Use NMR to monitor boronate intermediates and identify side reactions (e.g., hydrolysis) .

Q. What strategies enable chemoselective functionalization of this boronic ester in complex systems?

- Protection/Deprotection : Temporarily mask the boronic ester using diethanolamine adducts to prevent unwanted side reactions.

- In Situ Transesterification : Introduce competing diols (e.g., 1,2-ethanediol) to modulate reactivity during iterative couplings .

Analytical and Experimental Design

Q. How can the stability of this compound under aqueous or oxidative conditions be quantified?

- Kinetic Studies : UV-vis spectroscopy to track decomposition (e.g., λmax shifts) in HO-containing buffers.

- pH Profiling : Measure half-life in buffered solutions (pH 3–10) to identify optimal storage conditions.

- Mass Balance Analysis : LC-MS quantification of degradation products (e.g., boronic acid or pinacol) .

Q. What experimental frameworks are recommended for studying potential biological interactions (e.g., enzyme inhibition)?

- Proteasome Inhibition Assays : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure activity in cell lysates.

- Docking Simulations : Molecular modeling to predict binding affinity with target proteins (e.g., proteasome β5 subunit).

- Cellular Viability Assays : MTT or Annexin V staining to assess apoptosis/proliferation effects in cancer cell lines .

Methodological Challenges

Q. How do solvent choice and reaction stoichiometry impact stereochemical outcomes in allylboration reactions?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor E-selectivity by stabilizing borinic ester intermediates.

- Stoichiometric Control : Substoichiometric nBuLi (0.8–1.2 equiv) enhances diastereoselectivity via in situ borinic ester formation.

- Substrate Screening : Test α-substituted allyl partners to correlate steric bulk with selectivity trends .

Safety and Handling

Q. What precautions are necessary for safe handling and storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.